molecular formula C9H10ClF3N2 B14853715 3-(3-Chloro-2-(trifluoromethyl)pyridin-4-yl)propan-1-amine

3-(3-Chloro-2-(trifluoromethyl)pyridin-4-yl)propan-1-amine

Cat. No.: B14853715
M. Wt: 238.64 g/mol
InChI Key: PXHQNQCVJRXEPA-UHFFFAOYSA-N
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Description

3-(3-Chloro-2-(trifluoromethyl)pyridin-4-yl)propan-1-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro and trifluoromethyl group attached to a pyridine ring, along with a propan-1-amine side chain. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-2-(trifluoromethyl)pyridin-4-yl)propan-1-amine typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of 2-(trifluoromethyl)pyridine to introduce the chloro group at the 3-position. This is followed by a nucleophilic substitution reaction to attach the propan-1-amine side chain. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2-(trifluoromethyl)pyridin-4-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield imines, while substitution of the chloro group can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

3-(3-Chloro-2-(trifluoromethyl)pyridin-4-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-(trifluoromethyl)pyridin-4-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(3-Chloro-2-(trifluoromethyl)pyridin-4-yl)propan-1-amine lies in its specific combination of functional groups and their positions on the pyridine ring. This configuration imparts distinct reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H10ClF3N2

Molecular Weight

238.64 g/mol

IUPAC Name

3-[3-chloro-2-(trifluoromethyl)pyridin-4-yl]propan-1-amine

InChI

InChI=1S/C9H10ClF3N2/c10-7-6(2-1-4-14)3-5-15-8(7)9(11,12)13/h3,5H,1-2,4,14H2

InChI Key

PXHQNQCVJRXEPA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1CCCN)Cl)C(F)(F)F

Origin of Product

United States

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